methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a bromo substituent
Properties
IUPAC Name |
methyl 4-[[2-(5-bromo-3-formylindol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-26-19(25)12-2-5-15(6-3-12)21-18(24)10-22-9-13(11-23)16-8-14(20)4-7-17(16)22/h2-9,11H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMDKOKLUWXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formylation of the indole ring can be achieved using reagents such as dimethylformamide and phosphorus oxychloride . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 4-{[(5-bromo-3-carboxy-1H-indol-1-yl)acetyl]amino}benzoate.
Reduction: 4-{[(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a fluoro substituent instead of bromo.
Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a chloro substituent instead of bromo.
Uniqueness
Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. The bromo group can also be used as a handle for further functionalization through substitution reactions .
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